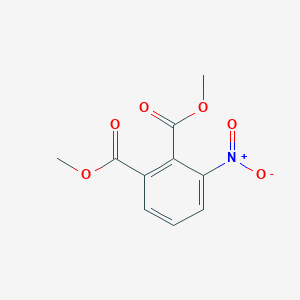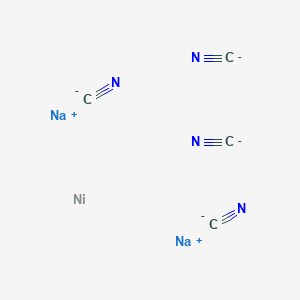
Sodium nickel cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium nickel cyanide is a chemical compound that has been used in various scientific research applications. It is a coordination complex that contains sodium, nickel, and cyanide ions. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of sodium nickel cyanide is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed that sodium nickel cyanide acts as a reducing agent in electroplating processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of sodium nickel cyanide are not well studied. However, it is known that cyanide ions can bind to cytochrome c oxidase, a key enzyme in the electron transport chain, and inhibit its activity. This can lead to a decrease in ATP production and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using sodium nickel cyanide in lab experiments is its high stability. The compound is relatively stable under normal laboratory conditions and can be stored for long periods without decomposition. Another advantage is its low toxicity. Sodium nickel cyanide is less toxic than other cyanide compounds, making it safer to handle in the lab. However, one of the limitations of using sodium nickel cyanide is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on sodium nickel cyanide. One direction is the synthesis of new nickel-containing compounds using sodium nickel cyanide as a precursor. Another direction is the study of the mechanism of action of sodium nickel cyanide in organic synthesis reactions. Further research can also be done to explore the potential biomedical applications of sodium nickel cyanide.
Synthesemethoden
Sodium nickel cyanide can be synthesized using various methods. One of the commonly used methods is the precipitation method. In this method, nickel sulfate and sodium cyanide are mixed in water, and the resulting solution is stirred for a few hours. The sodium nickel cyanide precipitates out of the solution and is collected by filtration. Another method involves the reaction of nickel chloride with sodium cyanide in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Sodium nickel cyanide has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions. It has also been used in electroplating processes to deposit nickel on various substrates. Sodium nickel cyanide has been used as a precursor for the synthesis of other nickel-containing compounds. It has also been used in the synthesis of magnetic nanoparticles.
Eigenschaften
CAS-Nummer |
14038-85-8 |
|---|---|
Produktname |
Sodium nickel cyanide |
Molekularformel |
C4N4Na2Ni-2 |
Molekulargewicht |
208.74 g/mol |
IUPAC-Name |
disodium;nickel;tetracyanide |
InChI |
InChI=1S/4CN.2Na.Ni/c4*1-2;;;/q4*-1;2*+1; |
InChI-Schlüssel |
XQRUZCFXGRNTLO-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Ni] |
Verwandte CAS-Nummern |
48042-08-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



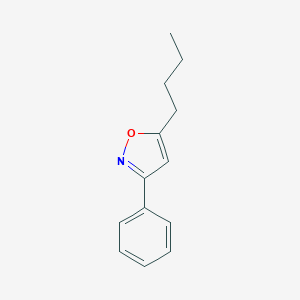
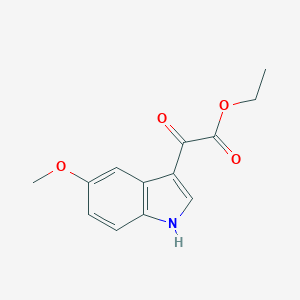
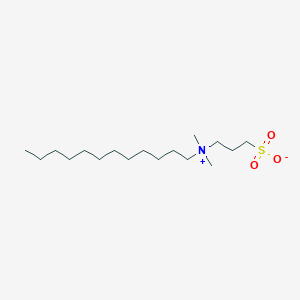
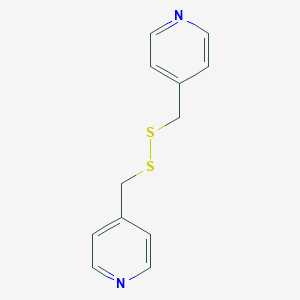
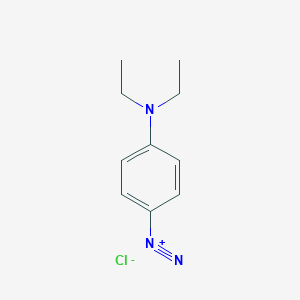
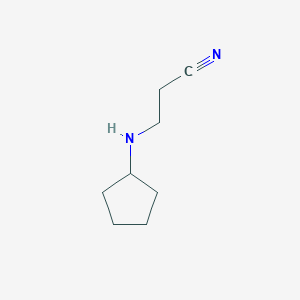
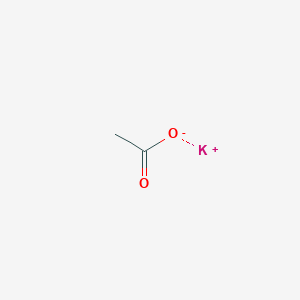

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
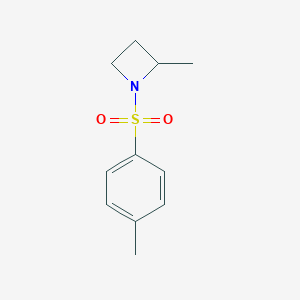
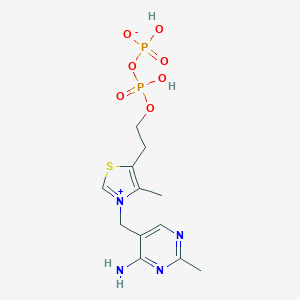
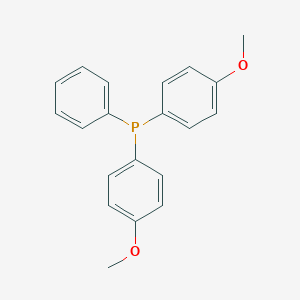
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
